

Comparative Analysis of TP-238 Cross-Reactivity with Bromodomains

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Compound of Interest

Compound Name: TP-238

Cat. No.: B1193851

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This guide provides a detailed comparison of the bromodomain inhibitor **TP-238**'s cross-reactivity with other bromodomain-containing proteins. **TP-238** is a potent and selective dual inhibitor of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).^[1] Understanding its selectivity is crucial for its application as a chemical probe and for the development of targeted therapeutics. This document summarizes key experimental data, details the methodologies used for its determination, and visualizes the relevant signaling pathways.

Quantitative Selectivity Profile of TP-238

TP-238 demonstrates high affinity for its primary targets, CECR2 and BPTF, with significant selectivity over other bromodomains. The following table summarizes the binding affinities of **TP-238** for its primary targets and its closest identified off-target, BRD9.

Bromodomain Target	IC50 (nM) - AlphaScreen	Kd (nM) - ITC	Reference
CECR2	30	10	^[1] ^[2]
BPTF	350	120	^[1] ^[2]
BRD9	1400	-	^[1]

To provide a broader perspective on the selectivity of the chemical scaffold of **TP-238**, the following table presents inhibition data for DC-CEi-26, a closely related derivative of the **TP-238** series, against a wider panel of bromodomains. This data suggests a high degree of selectivity for the parental scaffold.

Bromodomain Target	% Inhibition at 1 μ M (for DC-CEi-26)	Reference
CECR2	96.82%	[3]
BPTF	-0.027%	[3]
BRD4-BD1	1.47%	[3]
BRD4-BD2	6.80%	[3]
BRD2-BD1	-3.163%	[3]
BRD2-BD2	22.50%	[3]
CBP	-0.027%	[3]
SMARCA2	0.10%	[3]
P300	-3.90%	[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is a bead-based method used to measure the binding of **TP-238** to its target bromodomains in a competitive format.

Principle: The assay involves two types of beads: streptavidin-coated donor beads that bind to a biotinylated histone peptide and nickel chelate (Ni-NTA) acceptor beads that bind to a His-tagged bromodomain protein. When the bromodomain and histone peptide interact, the beads

are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. An inhibitor that binds to the bromodomain will disrupt the interaction with the histone peptide, leading to a decrease in the AlphaScreen signal.

Protocol:

- All reagents are diluted in an assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS) and equilibrated to room temperature.[\[1\]](#)
- The test compound (**TP-238**) at various concentrations is added to the wells of a 384-well microplate.
- A mixture of His-tagged bromodomain protein and a biotinylated histone peptide (e.g., H-YSGRGKacGGKacGLGKacGGAKacRHRK(Biotin)-OH) is added to the wells.[\[1\]](#)
- The plate is incubated to allow for binding to reach equilibrium.
- Streptavidin-coated donor beads and Ni-NTA acceptor beads are added to the wells.
- The plate is incubated in the dark to allow for bead binding.
- The plate is read on an AlphaScreen-capable microplate reader.
- The IC₅₀ values are calculated from the dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K_d), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

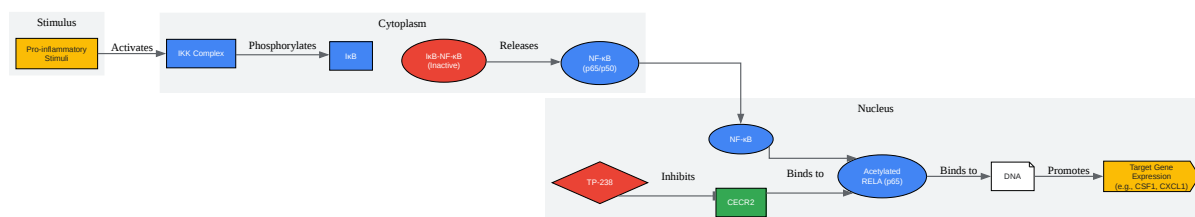
Principle: A solution of the ligand (**TP-238**) is titrated into a solution of the protein (bromodomain) in the sample cell of a calorimeter. The heat change upon binding is measured for each injection. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.

Protocol:

- The bromodomain protein is dialyzed against a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl), and the test compound is dissolved in the same buffer.
- The sample cell is filled with the bromodomain protein solution at a known concentration.
- The injection syringe is filled with the **TP-238** solution at a concentration typically 10-20 times higher than the protein concentration.
- A series of small injections of the **TP-238** solution into the sample cell is performed.
- The heat change after each injection is measured and integrated.
- The binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the K_d , stoichiometry, and enthalpy of binding.

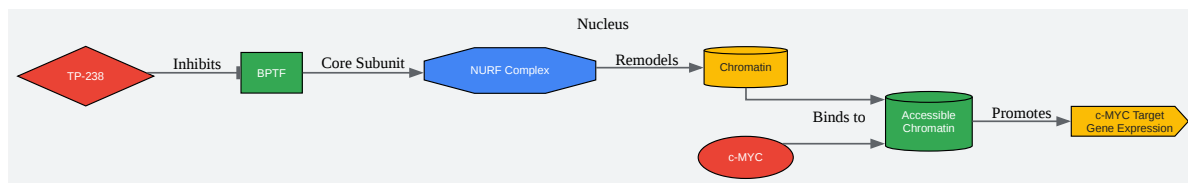
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways involving the primary targets of **TP-238**, CECR2 and BPTF, as well as a general experimental workflow for assessing bromodomain inhibitor selectivity.



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Caption: CECR2-mediated activation of NF-κB signaling pathway.





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